molecular formula C18H22N2O6S B11132011 N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B11132011
M. Wt: 394.4 g/mol
InChI Key: IPDWYVMHSPKWMM-UHFFFAOYSA-N
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Description

N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the sulfonation of 3,4-dimethoxyaniline, followed by the introduction of an ethoxy group and subsequent acetamidation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide

InChI

InChI=1S/C18H22N2O6S/c1-5-26-16-9-7-14(11-15(16)19-12(2)21)27(22,23)20-13-6-8-17(24-3)18(10-13)25-4/h6-11,20H,5H2,1-4H3,(H,19,21)

InChI Key

IPDWYVMHSPKWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C

Origin of Product

United States

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